2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride
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Overview
Description
2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride is a chemical compound with the molecular formula C8H12F3NO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a trifluoroethyl group
Mechanism of Action
Target of action
The compound “2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride” contains a pyrrolidine ring , which is a common structure in many biologically active compounds. The specific targets of this compound would depend on the exact configuration and any additional functional groups present.
Mode of action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with various biological targets due to their versatile structure . The trifluoroethyl group might influence the compound’s interaction with its targets, possibly enhancing its binding affinity or selectivity.
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Pyrrolidine derivatives can be involved in a wide range of biological activities .
Pharmacokinetics
The ADME properties of “this compound” would depend on factors such as its solubility, stability, and metabolic pathways. The trifluoroethyl group might influence these properties, possibly affecting the compound’s bioavailability .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Pyrrolidine derivatives can have various effects, such as modulating enzyme activity, receptor binding, or cellular signaling pathways .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. The trifluoroethyl group might influence how the compound interacts with its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride typically involves the reaction of pyrrolidine derivatives with trifluoroethylating agents. One common method includes the use of trifluoroacetic acid (TFA) as a catalyst under microwave conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the desired product through subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine with potential biological activity.
Pyrrolidine-2,5-dione: Another derivative with applications in medicinal chemistry.
Uniqueness
2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold for drug design and other applications .
Properties
IUPAC Name |
2-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)5-12-2-1-6(4-12)3-7(13)14;/h6H,1-5H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJPVMVXONCJRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC(=O)O)CC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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